molecular formula C12H7BrF3NO B5753642 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine

2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5753642
M. Wt: 318.09 g/mol
InChI Key: JGZOAYKPTNTADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine, also known as BTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTP belongs to the class of pyridine derivatives and possesses unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Spectroscopic and Computational Analysis

  • 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used for geometric structure optimization, revealing its non-linear optical properties and interactions with pBR322 plasmid DNA, indicating potential biological applications (Vural & Kara, 2017).

Chemical Synthesis

  • A study on the synthesis of aminomethylphenols for malaria treatment included the analysis of trifluoromethyl-substituted pyridine analogues. This indicates the relevance of such compounds in synthesizing potential antimalarial drugs (Chavchich et al., 2016).
  • The compound has also been used in the efficient synthesis of nicotinic acid derivatives, showcasing its utility in pharmaceutical manufacturing (Kiss, Ferreira, & Learmonth, 2008).

Biological Activity

  • A novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, related to 2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine, was investigated for its potential as an antithyroid drug. The study offers insights into the biological activity and potential therapeutic applications of related compounds (Chernov'yants et al., 2011).

Hazard and Safety

  • Although not directly related to the main query, it is important to note the toxicity profile of similar compounds. A case of poisoning by 5-amino-2-(trifluoromethyl)pyridine, a compound structurally similar, was reported, indicating the need for safety precautions in handling such chemicals (Tao et al., 2022).

properties

IUPAC Name

2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-9-2-1-3-10(6-9)18-11-5-4-8(7-17-11)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOAYKPTNTADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 3-bromophenol (5 g, 27.54 mmol) and 2-chloro-5-(trifluoromethyl)pyridine (4.52 g, 26.16 mmol) in DMF (30 mL) was added K2CO3 and the mixture was refluxed at 110° C. overnight. Distilled water (30 mL) and diethyl ether (30 mL) were added and the mixture was stirred for 30 min. The ether layer was dried over Na2SO4 and concentrated to give pure pure title compound (8.0 g). 1H NMR (500 MHz, CDCl3): δ 7.0 (d, 1H, J=10 Hz), 7.1 (d, 1H, J=1.5 Hz), 7.2-7.3 (m, 2H), 7.4 (d, 1H, J=8 Hz), 7.9 (m, 1H), 8.4 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.